[1] In Vitro Metabolism of 2-Methoxy-N-[3-[4-[3-methyl-4-[(6-methyl- 3-pyridinyl)oxy]anilino]-6-quinazolinyl]prop-2-enyl]acetamide (CP-724,714). Inoue, Kiyoshi, et al. Drug Metabolism and Disposition, vol. 51, no. 1, 2023, pp. 182-189. PubMed:
Further scientific research focused on understanding how the human body metabolizes CP-724,714. This involved using human liver cells and recombinant enzymes to identify the pathways by which the compound is broken down. The study suggests that both cytochrome P450 enzymes (CYPs) and aldehyde oxidase (AO) are involved in the metabolism of CP-724,714 [1].
[1] In Vitro Metabolism of 2-Methoxy-N-[3-[4-[3-methyl-4-[(6-methyl- 3-pyridinyl)oxy]anilino]-6-quinazolinyl]prop-2-enyl]acetamide (CP-724,714). Inoue, Kiyoshi, et al. Drug Metabolism and Disposition, vol. 51, no. 1, 2023, pp. 182-189. PubMed:
CP-724714 is a selective inhibitor of the human epidermal growth factor receptor 2, also known as HER2 or ErbB2. This compound is classified as a small molecule and has garnered attention for its potential therapeutic applications in oncology, particularly in the treatment of breast cancer and other HER2-positive tumors. The chemical formula for CP-724714 is C27H27N5O3, and it has a molecular weight of approximately 469.55 g/mol. Its structure features a methoxy group and a quinazoline core, which are essential for its inhibitory activity against HER2 .
The primary mechanism of action of CP-724714 involves the inhibition of HER2 phosphorylation and homodimerization, which are critical processes for HER2-mediated signaling pathways that promote tumor growth and survival. By binding to the ATP-binding site of the HER2 receptor, CP-724714 effectively blocks downstream signaling cascades that contribute to cancer cell proliferation . The compound has demonstrated a high degree of selectivity for HER2 over other receptor tyrosine kinases, exhibiting an IC50 value of approximately 10 nM against HER2, while showing 500-1000-fold selectivity over related receptors such as EGFR (epidermal growth factor receptor) .
CP-724714 has been extensively studied for its biological activity in various preclinical models. In vitro studies have shown that it effectively inhibits the growth of HER2-positive breast cancer cell lines. Additionally, it has been evaluated in clinical trials, where it displayed acceptable tolerability at doses up to 250 mg twice daily, although some patients experienced liver-related toxicities . The compound's pharmacokinetic profile indicates that plasma concentrations exceed those required for efficacy in preclinical models, suggesting potential effectiveness in clinical settings .
The synthesis of CP-724714 involves several key steps that include the formation of the quinazoline ring and subsequent modifications to introduce the methoxy and acetamide groups. One reported method includes the use of copper-mediated coupling reactions to form the desired structure efficiently. Various synthetic routes have been explored to optimize yield and purity, including high-performance liquid chromatography purification techniques .
CP-724714 is primarily investigated for its application in treating HER2-positive breast cancer. Its selective inhibition of HER2 makes it a candidate for combination therapies with other anticancer agents, potentially enhancing therapeutic outcomes in patients with advanced disease . Beyond oncology, recent studies suggest that CP-724714 may have antiviral properties, particularly against certain coronaviruses, indicating possible broader applications in infectious disease treatment .
Several compounds share structural similarities or target similar pathways as CP-724714. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Similarity | Selectivity | Primary Use |
---|---|---|---|
Trastuzumab | Monoclonal antibody targeting HER2 | High | Breast Cancer |
Lapatinib | Dual inhibitor of EGFR and HER2 | Moderate | Breast Cancer |
Neratinib | Irreversible pan-HER inhibitor | High | Breast Cancer |
Afatinib | Irreversible EGFR inhibitor | Moderate | Lung Cancer |
Uniqueness of CP-724714: